Tert-butyl 3-hydroxymorpholine-4-carboxylate
Description
Tert-butyl 3-hydroxymorpholine-4-carboxylate (CAS: 473923-56-7) is a morpholine derivative featuring a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 241.26 g/mol. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and versatility in functional group transformations .
Properties
IUPAC Name |
tert-butyl 3-hydroxymorpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-6-7(10)11/h7,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXQRYYQVBPIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Tert-butyl 3-hydroxymorpholine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound is utilized in biological studies to understand the role of morpholine derivatives in various biological processes. Medicine: Industry: The compound is used in the manufacturing of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-hydroxymorpholine-4-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of tert-butyl 3-hydroxymorpholine-4-carboxylate and analogous morpholine derivatives:
Biological Activity
Tert-butyl 3-hydroxymorpholine-4-carboxylate (TBHMC) is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a pharmacological agent. This article explores the biological activity of TBHMC, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
TBHMC is characterized by its unique structural features, which include a tert-butyl group and a morpholine ring. The molecular formula is , with a molecular weight of 189.24 g/mol. Its structure contributes to its biological activity by influencing its interaction with various biological targets.
Inhibition of Enzymatic Activity
Recent studies have indicated that TBHMC exhibits significant inhibitory effects on key enzymes involved in neurodegenerative processes:
- β-Secretase Inhibition : TBHMC has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease. The compound demonstrated an inhibition constant (IC50) of 15.4 nM, indicating potent activity against this target .
- Acetylcholinesterase Inhibition : TBHMC also acts as an acetylcholinesterase inhibitor, with a Ki value of 0.17 μM. This inhibition can enhance cholinergic transmission, potentially alleviating cognitive deficits associated with Alzheimer's disease .
Neuroprotective Effects
In vitro studies have demonstrated that TBHMC can protect astrocytes from amyloid-beta (Aβ) induced toxicity. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures exposed to Aβ1-42. Although the reduction was moderate, it suggests a protective role against oxidative stress and inflammation in neurodegenerative contexts .
Case Studies
A notable study investigated the effects of TBHMC on astrocytes in the presence of Aβ1-42. The results indicated:
- Reduction in Cell Death : TBHMC treatment led to approximately a 20% reduction in astrocyte death compared to controls exposed to Aβ alone .
- Cytokine Modulation : The treatment resulted in decreased TNF-α production, although not statistically significant compared to untreated controls .
These findings highlight TBHMC's potential as a neuroprotective agent and its ability to modulate inflammatory responses.
Data Tables
The following table summarizes the biological activities and effects observed for TBHMC:
Preparation Methods
Reaction Mechanism and Conditions
The ketone group in tert-butyl 3-oxomorpholine-4-carboxylate undergoes selective reduction to a secondary alcohol. DIBAL-H, a strong reducing agent, facilitates this transformation under cryogenic conditions. Key parameters include:
-
Solvent System : A mixture of diethyl ether and toluene ensures solubility and controlled reactivity.
-
Temperature : The reaction initiates at -78°C to prevent side reactions, followed by gradual warming to ambient temperature.
-
Stoichiometry : A slight excess of DIBAL-H (1.02 equiv) ensures complete conversion.
Example Protocol:
-
Substrate Preparation : 8.65 g (43.0 mmol) of tert-butyl 3-oxomorpholine-4-carboxylate is dissolved in 45 mL diethyl ether.
-
Reduction : 29.2 mL (43.8 mmol) of 1.5M DIBAL-H in toluene is added dropwise at -78°C, with stirring maintained for 90 minutes.
-
Quenching : Saturated NH₄Cl (50 mL) is introduced to neutralize excess DIBAL-H, followed by extraction with ethyl acetate.
-
Purification : The organic layer is washed with Rochelle’s salt (sodium potassium tartrate), dried over Na₂SO₄, and concentrated to yield 7.0 g (80%) of the product.
Optimization Insights
-
Solvent Choice : Toluene co-solvent mitigates DIBAL-H’s pyrophoric nature while maintaining reaction efficacy.
-
Work-Up Strategy : Rochelle’s salt prevents aluminum byproduct precipitation, enhancing purity.
-
Scalability : The protocol has been validated at multi-gram scales with consistent yields.
Comparative Analysis of Reaction Parameters
The table below synthesizes critical data from experimental protocols:
Industrial and Pharmacological Relevance
Role in Drug Development
This compound is a precursor to Akt inhibitors, which are pivotal in oncology therapeutics. Its stereochemical purity is crucial for biological activity, necessitating stringent control during synthesis.
Process Challenges and Solutions
-
Byproduct Formation : Trace aluminum residues are addressed via Rochelle’s salt washes.
-
Low-Temperature Logistics : Cryogenic reactors with jacketed vessels enable safe large-scale implementation.
Alternative Methodologies and Emerging Trends
While DIBAL-H reduction dominates current practices, exploratory approaches include:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare tert-butyl 3-hydroxymorpholine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., using DMAP or TEA in THF) to protect the morpholine nitrogen .
- Hydroxyl Group Functionalization : Selective oxidation or substitution at the 3-position of the morpholine ring, often requiring anhydrous conditions and inert atmospheres to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product. Monitor purity via TLC and confirm with NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., in CDCl) to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and morpholine ring protons (δ 3.5–4.5 ppm). H-C HSQC/HMBC can resolve connectivity ambiguities .
- IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm) for the carbamate and hydroxyl groups (~3200–3600 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na]) and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) or monitor decomposition via H NMR after heating at 40–60°C for 24 hours .
- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 2–12) and track degradation by HPLC. Boc groups are labile under acidic conditions (e.g., TFA) .
- Storage Recommendations : Store at room temperature in airtight containers with desiccants to prevent moisture absorption, as hydroxyl groups may promote hygroscopicity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize reaction times .
- Solvent Selection : Anhydrous THF or DCM minimizes side reactions; low temperatures (0–5°C) improve selectivity during Boc protection .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to identify conformational exchange broadening. For example, morpholine ring puckering may cause splitting .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) provides unambiguous structural confirmation .
- 2D NMR : Employ NOESY or ROESY to distinguish diastereotopic protons or verify stereochemistry .
Q. What role does this compound play in drug discovery pipelines?
- Methodological Answer :
- Intermediate Utility : The Boc group facilitates selective deprotection during peptide coupling or heterocycle functionalization .
- Biological Probes : Incorporate into kinase inhibitors or GPCR ligands; evaluate pharmacokinetics (e.g., logP, solubility) via shake-flask assays or HPLC .
Q. How to mitigate challenges with hygroscopicity or poor solubility in aqueous media?
- Methodological Answer :
- Derivatization : Convert the hydroxyl group to a more lipophilic ester or ether (e.g., using acetyl chloride or alkyl halides) .
- Co-solvent Systems : Use DMSO-water or ethanol-water mixtures for biological assays; optimize ratios via phase solubility studies .
Safety and Handling
- Critical Precautions :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
